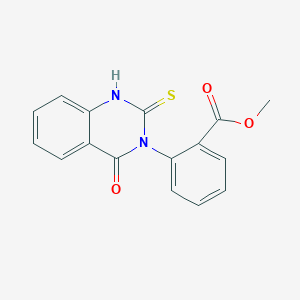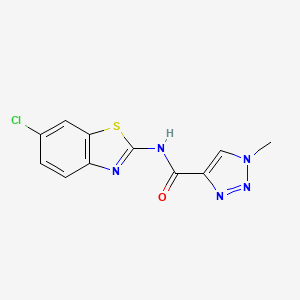![molecular formula C14H13NO4S B6580131 5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide CAS No. 1040662-53-0](/img/structure/B6580131.png)
5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide, commonly known as 5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide, is a small molecule that has been widely studied in the scientific community. It is a sulfur-containing heterocyclic compound that has been used in a variety of synthetic and medicinal chemistry applications.
科学的研究の応用
5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide has been widely studied in the scientific community due to its potential applications in medicinal chemistry. It has been used as a starting material in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis. In addition, it has been used as a building block in the synthesis of various pharmaceuticals and has been studied for its potential use in the treatment of various diseases.
作用機序
The exact mechanism of action of 5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide is not yet fully understood. However, it is believed that the compound acts as a proton donor, which allows it to bind to various molecules and affect their activity. In addition, it is believed that the compound can act as an inhibitor of certain enzymes, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide has been studied for its potential effects on various biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Furthermore, it has been shown to modulate the activity of various receptors, including the serotonin receptor 5-HT2A, and the dopamine receptor D2.
実験室実験の利点と制限
5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is its relatively low cost and availability. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, the compound is not soluble in water, which can limit its use in some experiments. Furthermore, the compound can be toxic and should be handled with caution.
将来の方向性
The potential applications of 5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide are still being explored. One of the main areas of research is the development of new pharmaceuticals and drugs based on the compound. In addition, the compound has potential applications in the treatment of various diseases, such as cancer and neurological disorders. Furthermore, the compound could be used to develop new diagnostic tools, such as imaging agents. Finally, the compound could be used to develop new chemical synthesis methods and to study the mechanisms of various biological processes.
合成法
5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide can be synthesized in a few different ways. The most common method involves the condensation of a sulfonamide with an aldehyde or ketone. This reaction produces an amide which can then be further reacted with a base to form the desired product. Another method involves the reaction of a sulfonamide with an acid chloride, followed by a base-catalyzed reaction. This method is more efficient and yields higher yields. In addition, a one-pot synthesis method has been developed which involves the reaction of a sulfonamide with an aldehyde or ketone in the presence of a base. This method is simpler and can be used to synthesize larger quantities of the desired product.
特性
IUPAC Name |
5-methoxy-N-(2-methylsulfanylphenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-12-8-19-11(7-10(12)16)14(17)15-9-5-3-4-6-13(9)20-2/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOALJPMJBNCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580049.png)
![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)
![(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580061.png)
![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)
![1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B6580083.png)
![1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B6580089.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)
![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)
